molecular formula C20H14N4O4 B11955803 N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine CAS No. 15223-32-2

N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine

Cat. No.: B11955803
CAS No.: 15223-32-2
M. Wt: 374.3 g/mol
InChI Key: NIGSPDMFTXJDPP-UHFFFAOYSA-N
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Description

N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine is a Schiff base compound characterized by the presence of two 3-nitrobenzylidene groups attached to a 1,4-phenylenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 3-nitrobenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Conversion of nitro groups to nitroso or amino groups.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of substituents such as halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. The nitro groups and Schiff base moiety play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-nitrobenzylidene)-1,4-phenylenediamine
  • N,N’-Bis(3-nitrobenzylidene)butane-1,4-diamine
  • N,N’-Bis(4-bromosalicylidene)-1,3-pentanediamine

Uniqueness

N,N’-Bis(3-nitrobenzylidene)-1,4-phenylenediamine is unique due to the presence of 3-nitrobenzylidene groups, which impart distinct electronic and steric properties.

Properties

CAS No.

15223-32-2

Molecular Formula

C20H14N4O4

Molecular Weight

374.3 g/mol

IUPAC Name

1-(3-nitrophenyl)-N-[4-[(3-nitrophenyl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C20H14N4O4/c25-23(26)19-5-1-3-15(11-19)13-21-17-7-9-18(10-8-17)22-14-16-4-2-6-20(12-16)24(27)28/h1-14H

InChI Key

NIGSPDMFTXJDPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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